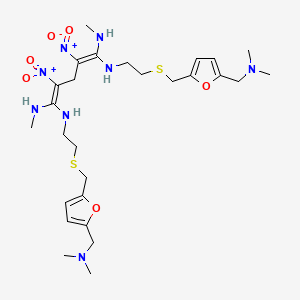

Raltegravir-13C6 Potassium Salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

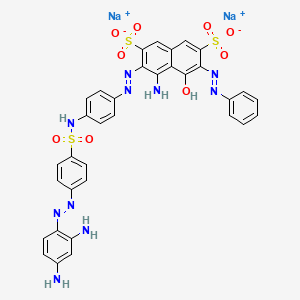

Raltegravir-13C6 Potassium Salt is an integrase inhibitor used in the treatment of HIV-1 infection. It operates by inhibiting the HIV-1 integrase enzyme, which is crucial for the viral replication process, thus preventing the integration of viral DNA into the human genome and blocking HIV replication.

Synthesis Analysis

A novel synthesis approach for Raltegravir avoids using the unstable critical starting material, 5-methyl-1,3,4-oxadiazole-2-carbonyl chloride, common in existing literature. This research offers a stable and economically viable synthesis method by constructing the oxadiazole ring in a retro-synthetic manner (S. Rao, V. Potluri, & R. Potluri, 2019).

Molecular Structure Analysis

The molecular structure of Raltegravir Potassium has been elucidated using synchrotron X-ray powder diffraction data and optimized using density functional techniques. It crystallizes in the P 2 1 / c space group, featuring chains of edge-sharing KO5N2 parallel to the b-axis, indicating a complex interaction with potassium (James A. Kaduk et al., 2015).

Chemical Reactions and Properties

The synthesis challenges include selective N-methylation of the pyrimidone intermediate, a critical step for achieving high yield. By developing a three-step sequence, the desired N-methylpyrimidone was obtained with significant efficiency, demonstrating the intricate chemical reactions involved in Raltegravir's synthesis (P. Kocieński, 2017).

Physical Properties Analysis

The crystal structure analysis reveals the potassium-containing layers in the bc-plane with significant hydrogen bonding and coordination to potassium, suggesting a robust structure influenced by physical interactions. This analysis is crucial for understanding the drug's stability and formulating it effectively (James A. Kaduk et al., 2015).

Chemical Properties Analysis

Identification, synthesis, and strategies for minimizing potential impurities in Raltegravir Potassium were explored, demonstrating the drug's chemical robustness and the methods to ensure its purity. This includes monitoring degradation and process impurities, vital for maintaining the drug's efficacy and safety (Gulabrao D. Patil et al., 2012).

科学的研究の応用

Crystallographic Analysis

A study by Kaduk et al. (2015) solved and refined the crystal structure of Raltegravir potassium using synchrotron X-ray powder diffraction data. This study highlighted the potassium salt crystallizing in space group P21/c with distinctive chains of edge-sharing KO5N2 parallel to the b-axis. The study emphasized the role of coordination to potassium and hydrogen bonds in the solid-state structure of Raltegravir potassium, which could inform the development of new formulations and improved synthesis methods.

Synthesis Methods

Research on the synthesis of Raltegravir potassium has been explored to address the stability issues associated with its key starting materials. Rao et al. (2019) described a new route of synthesis by constructing an oxadiazole ring in a retro synthetic manner. This approach aims to achieve a stable and economically viable synthesis of Raltegravir potassium, presenting an alternative pathway that circumvents the use of unstable starting materials.

Pharmacological Aspects

On the pharmacological front, the cross-resistance profile of two second-generation HIV-1 integrase inhibitors, MK-2048 and compound G, was assessed using a panel of recombinant viruses derived from Raltegravir-treated clinical isolates. The study conducted by Van Wesenbeeck et al. (2010) found that certain mutations resulted in elevated resistance levels against the compounds tested. These findings are crucial for developing new HIV-1 integrase inhibitors with higher genetic barriers and limited cross-resistance to existing treatments.

Safety And Hazards

特性

CAS番号 |

1391053-33-0 |

|---|---|

製品名 |

Raltegravir-13C6 Potassium Salt |

分子式 |

C₁₄¹³C₆H₂₀FKN₆O₅ |

分子量 |

488.46 |

同義語 |

N-[(4-Fluorophenyl)methyl]-1,6-dihydro-5-hydroxy-1-methyl-2-[1-methyl-1-[[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino]ethyl]-6-oxo-4-pyrimidinecarboxamide-13C6 Potassium Salt; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(|AS)-|A-[[(1S)-1-Carboxyethyl]amino]benzenebutanoic Acid 1-Methyl Ester](/img/structure/B1146623.png)